
2-(1-chloroethyl)-5-methoxy-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloroethyl)-5-methoxy-1H-1,3-benzodiazole is an organic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a chloroethyl group and a methoxy group attached to the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-chloroethyl)-5-methoxy-1H-1,3-benzodiazole typically involves the reaction of 5-methoxy-1H-1,3-benzodiazole with 1-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Substitution Reactions: The chloroethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products:
Substitution: Formation of 2-(1-substituted-ethyl)-5-methoxy-1H-1,3-benzodiazole derivatives.
Oxidation: Formation of 2-(1-chloroethyl)-5-hydroxy-1H-1,3-benzodiazole or 2-(1-chloroethyl)-5-formyl-1H-1,3-benzodiazole.
Reduction: Formation of 2-(1-chloroethyl)-5-methoxy-1,3-dihydrobenzodiazole.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloroethyl)-5-methoxy-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex benzodiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1-chloroethyl)-5-methoxy-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activities or disruption of DNA replication. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
- 2-(1-Chloroethyl)-5-methoxy-1,3-dihydrobenzodiazole
- 2-(1-Chloroethyl)-5-hydroxy-1H-1,3-benzodiazole
- 2-(1-Chloroethyl)-5-formyl-1H-1,3-benzodiazole
Comparison: 2-(1-Chloroethyl)-5-methoxy-1H-1,3-benzodiazole is unique due to the presence of both a chloroethyl group and a methoxy group on the benzodiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group enhances its lipophilicity, while the chloroethyl group provides a reactive site for covalent interactions with biological targets.
Eigenschaften
Molekularformel |
C10H11ClN2O |
|---|---|
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
2-(1-chloroethyl)-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C10H11ClN2O/c1-6(11)10-12-8-4-3-7(14-2)5-9(8)13-10/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
UNKRMMIXGBRUED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


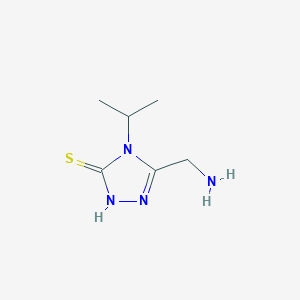
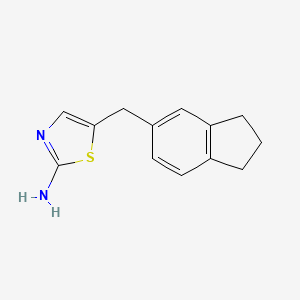
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)
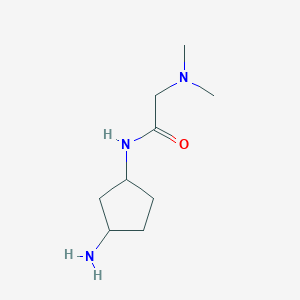


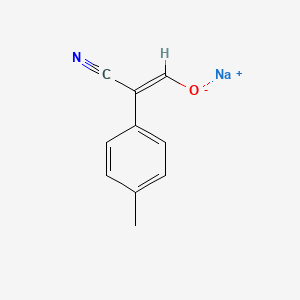

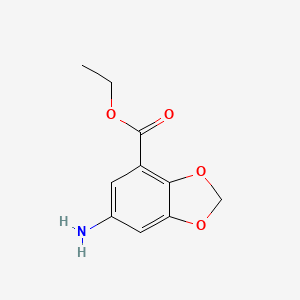
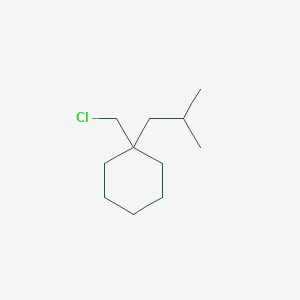

![([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine](/img/structure/B13186983.png)

![3-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B13187003.png)
